Cas no 99516-14-0 (N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine)

N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is a brominated pyridine derivative featuring a dimethylaminoethylamine side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the 3-bromopyridinyl moiety enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic systems. The dimethylaminoethylamine group contributes to its solubility in polar solvents and potential for further functionalization. Its well-defined structure and stability under standard conditions make it a reliable building block for researchers working on bioactive molecule design and medicinal chemistry applications.
N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine structure
99516-14-0 structure
Product Name:N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
CAS No:99516-14-0
MF:C9H14BrN3
MW:244.13156080246
MDL:MFCD09910231
CID:797164
PubChem ID:15407433
Update Time:2025-10-22

N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N2-(3-bromo-2-pyridinyl)-N1,N1-dimethyl-
    • 3‐BROMO‐2‐[(2‐DIMETHYLAMINOETHYL)AMINO]‐PYRIDINE
    • N-(3-bromopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
    • N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
    • N~2~-(3-Bromopyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
    • AKOS010633028
    • AM87593
    • 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine
    • DTXSID20572496
    • 99516-14-0
    • SCHEMBL7470851
    • MDL: MFCD09910231
    • Inchi: 1S/C9H14BrN3/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,11,12)
    • InChI Key: VBBOTJMWCFIKMP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1NCCN(C)C

Computed Properties

  • Exact Mass: 243.03711g/mol
  • Monoisotopic Mass: 243.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 315.2±37.0 °C at 760 mmHg
  • Flash Point: 144.4±26.5 °C
  • Refractive Index: 1.592
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine Security Information

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Additional information on N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine

N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine: A Comprehensive Overview

N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS No. 99516-14-0) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents and its role in various biochemical processes.

The molecular structure of N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine consists of a 3-bromopyridine moiety linked to a dimethylaminoethyl group through an ethylene bridge. This configuration imparts the compound with a combination of aromatic and amine functionalities, which are crucial for its biological activity and reactivity. The presence of the bromine atom on the pyridine ring adds further complexity and reactivity, making it an attractive candidate for various chemical transformations and biological studies.

Recent research has highlighted the potential of N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine in the development of new drugs. Studies have shown that this compound can serve as a lead molecule for the synthesis of more potent and selective inhibitors of specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.

In addition to its role in drug discovery, N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine has been explored for its potential as a ligand in coordination chemistry. The amine groups in the molecule can coordinate with various metal ions, forming stable complexes that have applications in catalysis and materials science. Research in this area has shown that these metal complexes can exhibit enhanced catalytic activity and selectivity compared to their non-ligated counterparts.

The synthetic accessibility of N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is another factor contributing to its widespread use in scientific research. The compound can be synthesized through a series of well-established organic reactions, including nucleophilic substitution and reductive amination. These synthetic routes are highly reproducible and scalable, making it feasible to produce large quantities of the compound for both laboratory and industrial applications.

From a biological perspective, N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine has been investigated for its potential neuroprotective properties. Studies have shown that this compound can modulate the activity of certain neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the interaction with specific receptors and enzymes involved in neurotransmitter metabolism.

In conclusion, N1-(3-Bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS No. 99516-14-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, coordination chemistry, and materials science. Its unique structural features and biological activities make it an important molecule for ongoing scientific investigations aimed at developing new therapeutic agents and advancing our understanding of complex biochemical processes.

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